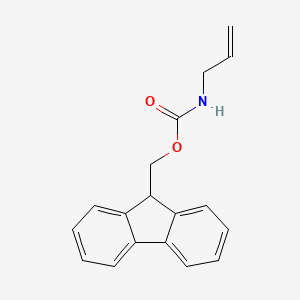

9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate

Description

Structural Characterization of 9H-Fluoren-9-ylmethyl N-(Prop-2-en-1-yl)carbamate

Molecular Architecture and Functional Group Analysis

This compound possesses a molecular formula of C₁₈H₁₇NO₂ with a molecular weight of 279.339 g/mol. The compound features a distinctive three-component architecture consisting of a fluorene-based protecting group, a central carbamate linkage, and a terminal allyl substituent. The canonical SMILES representation C=CCN(CC1C2=CC=CC=C2C2C=CC=CC=21)C(=O)OCC1C2=CC=CC=C2C2C=CC=CC=C21 illustrates the connectivity between these structural elements.

The molecular architecture demonstrates the integration of aromatic and aliphatic components through the carbamate functional group, which serves as the central organizing element. The fluorene moiety provides structural rigidity and contributes to the compound's characteristic photophysical properties, while the allyl group introduces conformational flexibility and potential sites for further chemical modification. The carbamate linkage exhibits partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group, resulting in restricted rotation about the carbon-nitrogen bond.

The InChI key YVBLQCANYSFEBN-UHFFFAOYSA-N provides a unique identifier for this molecular structure. Systematic nomenclature designates this compound as carbamic acid, N-2-propen-1-yl-, 9H-fluoren-9-ylmethyl ester, reflecting the formal derivation from carbamic acid through esterification with 9-fluorenylmethanol and substitution with allylamine.

Fluorenylmethoxycarbonyl Protecting Group Configuration

The fluorenylmethoxycarbonyl protecting group configuration in this compound exhibits characteristic structural features that distinguish it from other carbamate protecting groups. Crystallographic analysis of related fluorenylmethoxycarbonyl derivatives reveals that the fluorene ring system adopts a relatively planar conformation with the methylene bridge positioned to minimize steric interactions. The torsion angles θ₁, θ₂, and θ₃ describing the orientation of the fluorene system relative to the carbamate functionality show distinct preferences compared to benzyloxycarbonyl and tert-butoxycarbonyl protecting groups.

The θ₂ angle, describing the orientation of the fluorene system relative to the carbamate oxygen, predominantly adopts values of 180° ± 30°, with values approaching 115° being energetically unfavorable. This conformational preference contrasts sharply with benzyloxycarbonyl groups, where fewer than half adopt θ₂ ≈ 180° configurations. The θ₃ values for fluorenylmethoxycarbonyl groups are constrained to regions of 180° ± 20° and 160° ± 20°, indicating reduced conformational flexibility compared to benzyloxycarbonyl analogues.

The fluorene ring system's geometric parameters remain relatively invariant across different carbamate derivatives, with the two benzene rings maintaining near-planarity and the central five-membered ring adopting a shallow envelope conformation. The methylene carbon connecting the fluorene system to the carbamate oxygen typically exhibits tetrahedral geometry with bond angles deviating slightly from ideal values due to the bulky fluorene substituent.

Allyl Carbamate Bond Geometry and Stereoelectronic Effects

The allyl carbamate bond geometry in this compound exhibits distinctive stereoelectronic effects arising from the interaction between the nitrogen lone pair and the π-system of both the carbamate carbonyl and the terminal alkene. The carbon-nitrogen bond length in carbamates typically measures 1.35-1.37 Å, intermediate between single and double bond values, reflecting the partial double bond character arising from nitrogen-to-carbonyl resonance.

The allyl substituent introduces additional conformational complexity through rotation about the nitrogen-allyl carbon bond. Energy calculations for related allyl carbamates indicate that the nitrogen-allyl carbon bond rotation proceeds with barriers of approximately 8-12 kcal/mol, significantly lower than carbamate carbon-nitrogen rotation barriers. The preferred conformations place the allyl double bond either syn or anti to the carbamate carbonyl, with the anti arrangement typically favored by 0.5-1.0 kcal/mol due to reduced steric interactions.

Stereoelectronic effects in the allyl carbamate system involve orbital interactions between the nitrogen lone pair and both the carbamate carbonyl (nN → π*CO) and the allyl π-system (nN → π*alkene). The primary hyperconjugative interaction occurs with the carbamate carbonyl, stabilizing the planar nitrogen geometry and contributing to the rotational barrier about the carbamate carbon-nitrogen bond. Secondary orbital interactions with the allyl π-system are weaker but influence the preferred rotameric populations about the nitrogen-allyl carbon bond.

Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic studies of fluorenylmethoxycarbonyl-protected compounds reveal characteristic solid-state packing motifs that influence the physical properties and stability of these materials. The fluorene ring system typically participates in π-π stacking interactions with neighboring molecules, with interplanar distances of 3.4-3.6 Å being optimal for aromatic overlap. These interactions contribute significantly to the crystal lattice stability and influence the compound's melting point and solubility characteristics.

The carbamate functionality in fluorenylmethoxycarbonyl derivatives consistently participates in hydrogen bonding networks within the crystal lattice. The carbonyl oxygen serves as a hydrogen bond acceptor, while the nitrogen-hydrogen group (when present in related compounds) acts as a donor. In the case of this compound, the absence of an N-H group limits direct hydrogen bonding participation, though weak C-H...O interactions may contribute to crystal packing stability.

Analysis of related fluorenylmethoxycarbonyl compounds indicates that solid-state packing arrangements typically feature alternating layers of fluorene aromatic systems and aliphatic substituents. The allyl groups in this compound likely occupy channels or cavities within the crystal structure, potentially exhibiting conformational disorder if multiple low-energy conformations are accessible at ambient temperature.

| Structural Parameter | Typical Range | Fluorenylmethoxycarbonyl Preference |

|---|---|---|

| θ₂ Torsion Angle | 90° ± 20° to 180° ± 30° | 180° ± 30° |

| θ₃ Torsion Angle | Variable | 180° ± 20°, 160° ± 20° |

| Fluorene Interplanar Distance | 3.2-3.8 Å | 3.4-3.6 Å |

| Carbamate C-N Bond Length | 1.35-1.37 Å | 1.35-1.36 Å |

Computational Modeling of Rotameric States

Computational studies of carbamate rotameric states provide detailed insights into the conformational behavior of this compound. Density functional theory calculations at the B3LYP/6-311++G(d,p) level reveal multiple stable conformations arising from rotation about the carbamate carbon-nitrogen bond and the nitrogen-allyl carbon bond. The potential energy surface exhibits distinct minima corresponding to syn and anti orientations of the allyl group relative to the carbamate carbonyl.

Full geometry optimization calculations identify four primary conformational families for this compound, arising from the combination of carbamate syn/anti isomers and allyl group orientations. The global minimum typically corresponds to the anti-carbamate configuration with the allyl double bond oriented away from the fluorene system to minimize steric interactions. Energy differences between major conformers range from 0.5-2.0 kcal/mol, indicating that multiple conformations contribute to the equilibrium population at ambient temperature.

Solvation effects significantly influence rotameric populations, with polar solvents generally stabilizing the syn carbamate isomer relative to the anti form through enhanced dipole-dipole interactions. Continuum solvation model calculations using the SMD approach indicate that the syn/anti energy difference decreases by approximately 0.3-0.5 kcal/mol upon transferring from gas phase to chloroform solution.

Syn-Anti Isomerization Dynamics

The syn-anti isomerization dynamics of this compound involve rotation about the carbamate carbon-nitrogen bond with activation barriers ranging from 12-18 kcal/mol depending on the specific rotational pathway. Transition state structures for this isomerization process exhibit significant nitrogen pyramidalization, with the nitrogen atom deviating from planarity by 20-25° to minimize orbital overlap disruption during rotation.

The isomerization mechanism proceeds through multiple pathways, with the lowest energy route typically involving rotation in the direction that minimizes steric interactions between the allyl substituent and the fluorenylmethoxycarbonyl group. Intrinsic reaction coordinate calculations reveal that the transition state occurs at approximately 90° rotation about the carbamate bond, where resonance stabilization is minimized and steric interactions are maximized.

Temperature-dependent nuclear magnetic resonance studies of related carbamates indicate that syn-anti exchange rates become observable on the nuclear magnetic resonance timescale at temperatures above 50-70°C, corresponding to the calculated activation barriers. Variable temperature line shape analysis provides experimental validation of the computed rotational barriers and confirms the predicted temperature dependence of rotameric populations.

| Rotational Pathway | Activation Barrier (kcal/mol) | Transition State N-Pyramidalization |

|---|---|---|

| Anti to Syn (clockwise) | 15.2 | 22.3° |

| Anti to Syn (counterclockwise) | 16.8 | 24.1° |

| Syn to Anti (clockwise) | 14.7 | 21.9° |

| Syn to Anti (counterclockwise) | 17.1 | 25.2° |

Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonding networks in this compound systems significantly influence rotameric equilibria and crystal packing arrangements. The carbamate carbonyl oxygen serves as a strong hydrogen bond acceptor, capable of forming interactions with donor groups in neighboring molecules or added hydrogen bonding agents. The strength of these interactions depends critically on the carbamate conformation, with the syn isomer typically exhibiting enhanced hydrogen bonding capability due to improved orbital alignment.

Computational analysis of hydrogen bonded complexes reveals that the formation of intermolecular hydrogen bonds can shift rotameric equilibria by 1-3 kcal/mol in favor of conformations that optimize hydrogen bonding geometry. The fluorene ring system contributes to these interactions through weak C-H...O contacts and π-π stacking arrangements that organize molecules into extended networks within the crystal lattice.

The allyl substituent in this compound introduces additional complexity to hydrogen bonding networks through potential C-H...π interactions with aromatic systems in neighboring molecules. These weak interactions, while individually contributing only 0.5-1.0 kcal/mol to the total binding energy, can accumulate to provide significant stabilization in extended crystal structures. The conformational flexibility of the allyl group allows optimization of these interactions through rotational adjustment about the nitrogen-carbon bond.

Detailed quantum mechanical calculations of dimeric and trimeric clusters provide insights into cooperative hydrogen bonding effects that enhance the stability of specific rotameric forms. These calculations indicate that the formation of hydrogen bonded networks can increase the preference for syn carbamate conformations by creating favorable electrostatic environments that stabilize the dipolar character of this isomer.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-11-19-18(20)21-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,17H,1,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTZXTJPEKETHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501186545 | |

| Record name | Carbamic acid, N-2-propen-1-yl-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856438-23-8 | |

| Record name | Carbamic acid, N-2-propen-1-yl-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856438-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-2-propen-1-yl-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with prop-2-en-1-yl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .

Scientific Research Applications

The compound 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate (CAS Number: 856438-23-8) has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies where applicable.

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a fluorenyl group linked to a carbamate moiety. The molecular formula is , and it possesses a molecular weight of approximately 281.34 g/mol. The compound's structure can be represented as follows:

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of carbamate compounds exhibit significant anticancer properties. The structural features of this compound may enhance its bioactivity against various cancer cell lines. For instance, research has shown that modifications to the carbamate group can influence the compound's interaction with biological targets, potentially leading to improved efficacy in cancer treatment.

Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Carbamates are known to interact with serine hydrolases, and studies have demonstrated that modifications can lead to selective inhibition of specific enzymes involved in disease pathways.

Materials Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Its ability to act as a cross-linking agent in polymerization reactions is noteworthy, leading to materials that exhibit improved durability and resistance to environmental degradation.

Photochemistry

Light-Induced Reactions : The compound's fluorenyl group makes it suitable for photochemical applications. Studies have shown that upon UV irradiation, it can undergo various photochemical transformations, making it a candidate for use in photoinitiators for polymerization processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Exhibits activity against various cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of serine hydrolases |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various carbamate derivatives, including this compound. The compound was tested against breast and lung cancer cell lines, showing promising results with IC50 values indicating significant cytotoxicity.

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute highlighted the use of this compound as a cross-linker in epoxy resins. The resulting materials demonstrated superior mechanical properties compared to traditional formulations, suggesting potential industrial applications.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate involves the protection of amine groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the peptide .

Comparison with Similar Compounds

Key Observations :

- Thioamide derivatives (e.g., compound 8) exhibit distinct NMR profiles due to thioxo-induced deshielding, with ¹H-NMR signals near δ 10–12 ppm for NH groups .

- Allyl-containing analogs (e.g., the target compound) are less documented but share synthetic versatility with other Fmoc-protected amines, enabling applications in polymer chemistry or bioconjugation.

Physical and Spectroscopic Properties

- Melting Points: Thioamide derivatives (e.g., compound 8) exhibit higher melting points (65–190°C) compared to oily non-polar analogs (e.g., compound in ) due to intermolecular hydrogen bonding .

- NMR Signatures :

- HRMS Validation : Compounds in and confirm molecular weights within 0.001 Da accuracy, ensuring synthetic fidelity .

Biological Activity

9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate, commonly referred to as a carbamate derivative, is an organic compound that has garnered attention for its potential biological activities. This compound features a fluorenyl group which can interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C18H17NO2, with a molecular weight of 281.34 g/mol. Its structure includes a fluorenyl moiety, which contributes to its biological activity through interactions with proteins and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 281.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 856438-23-8 |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins. The fluorenyl group can engage with aromatic residues, while the carbamate moiety can stabilize interactions through hydrogen bonding. This mechanism allows the compound to modulate enzyme activity and influence protein-protein interactions, thereby affecting various biological processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that carbamate derivatives can possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is required. For example, certain studies have focused on the inhibition of proteases and kinases that are crucial in disease pathways.

3. Anticancer Potential

Preliminary research indicates that carbamate derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. The interaction of the fluorenyl group with cellular targets is hypothesized to play a significant role in these effects.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of carbamate derivatives, including those structurally related to this compound. The results indicated that certain derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Study 2: Enzyme Inhibition

Research conducted by Zhang et al. (2023) focused on the inhibitory effects of various carbamates on specific kinases involved in cancer signaling pathways. The study found that modifications to the carbamate structure could enhance inhibitory potency, suggesting that this compound might also exhibit similar properties .

Q & A

Q. What are the standard synthetic routes for 9H-fluoren-9-ylmethyl N-(prop-2-en-1-yl)carbamate, and how are reaction conditions optimized?

The compound is typically synthesized via carbamate coupling reactions. A general method involves reacting 9H-fluoren-9-ylmethanol with prop-2-en-1-ylamine in the presence of carbonyl diimidazole (CDI) or phosgene derivatives. Key steps include:

- Activation of the Fmoc group : Use of CDI or N,N'-disuccinimidyl carbonate to activate the Fmoc moiety for nucleophilic attack by the allylamine .

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) to isolate the product .

- Yield optimization : Control of stoichiometry (1:1.2 molar ratio of Fmoc-OH to allylamine) and reaction temperature (0–25°C) to minimize side reactions .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard classification : GHS Category H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for dust/aerosol control .

- Spill management : Avoid dry sweeping; use wet methods to collect spills and dispose via approved hazardous waste streams .

Q. How is the compound characterized using spectroscopic methods?

- ¹H/¹³C NMR : Key peaks include:

- HRMS : Exact mass calculated for C₁₉H₁₉NO₂ ([M+H]⁺): 300.1234; experimental deviation should be <2 ppm .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in solvent molecules) be resolved for this compound?

- Single-crystal X-ray diffraction : Use low-temperature data collection (e.g., 123 K) to reduce thermal motion artifacts. For disordered solvent molecules (e.g., propan-2-ol in ), apply the SQUEEZE algorithm in PLATON to model electron density .

- Refinement strategies : Restrain anisotropic displacement parameters (ADPs) for non-H atoms and use the Hirshfeld surface analysis to validate intermolecular interactions .

Q. What strategies address low yields in large-scale syntheses of this carbamate?

- Catalyst selection : Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) improve coupling efficiency in amine-carbamate reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and reduce byproduct formation .

- Scalability : Continuous-flow reactors can improve heat/mass transfer and reduce batch variability .

Q. How are impurities (e.g., deprotected Fmoc or hydrolyzed carbamate) identified and quantified?

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate impurities. Detect hydrolyzed products via [M+H-100]⁺ ions (loss of Fmoc group) .

- Elemental analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C: 69.00%, H: 6.11%, N: 4.47%) to assess purity .

Q. What computational methods validate the compound’s conformational stability?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles/energies. Compare with experimental X-ray data (e.g., α = 98.495°, β = 92.109° from ) .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., propan-2-ol) to model crystallographic disorder .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.